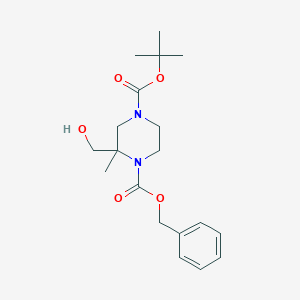![molecular formula C14H19NO3 B13499834 tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate](/img/structure/B13499834.png)
tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method is the reaction of tert-butyl carbamate with 1-(3-hydroxyphenyl)cyclopropylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbamate group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in substitution reactions, especially at the hydroxyphenyl group. Halogenation and nitration are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a protecting group for amines .
Biology: In biological research, this compound can be used to study the effects of carbamates on enzyme activity. It serves as a model compound for investigating the inhibition of acetylcholinesterase and other enzymes .
Medicine: Its ability to inhibit certain enzymes makes it a candidate for the development of therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various industrial processes .
作用机制
The mechanism of action of tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the enzymatic activity and subsequent physiological effects .
相似化合物的比较
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbanilate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
- 3-(Boc-amino)-1-propanol
- tert-butyl N-cyclopropyl-N-(3-hydroxypropyl)carbamate
Comparison: tert-Butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological propertiesFor example, tert-butyl N-(2,3-dihydroxypropyl)carbamate lacks the aromatic ring, which affects its chemical behavior and biological activity .
属性
分子式 |
C14H19NO3 |
|---|---|
分子量 |
249.30 g/mol |
IUPAC 名称 |
tert-butyl N-[1-(3-hydroxyphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-13(2,3)18-12(17)15-14(7-8-14)10-5-4-6-11(16)9-10/h4-6,9,16H,7-8H2,1-3H3,(H,15,17) |
InChI 键 |
RVVKAEMRNOFKMU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


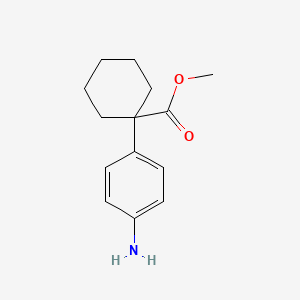
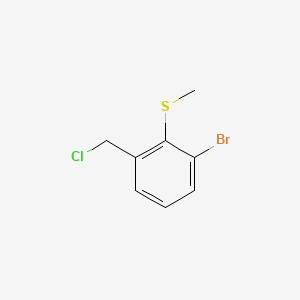
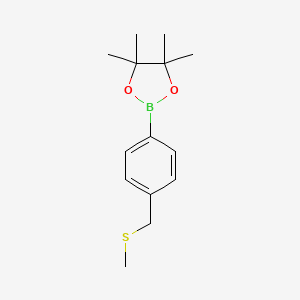

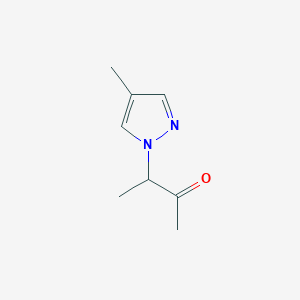
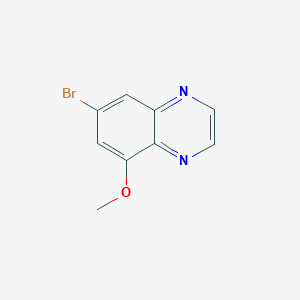
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
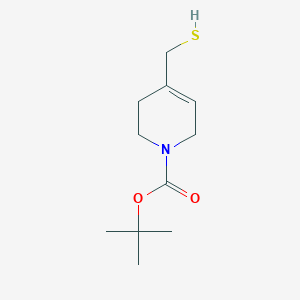
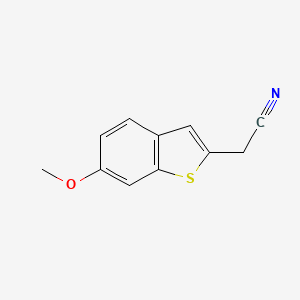
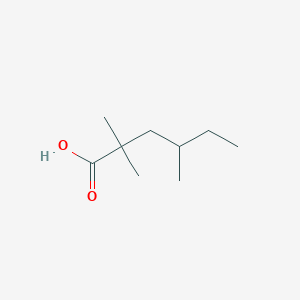
![ethyl 6-fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13499793.png)

![5-{[(2-Ethoxyethyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B13499805.png)
